

# 6-Bromo-3-iodo-2-methylpyridine CAS 1065483-59-1 properties

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## Compound of Interest

Compound Name: **6-Bromo-3-iodo-2-methylpyridine**

Cat. No.: **B1520139**

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An In-depth Technical Guide to **6-Bromo-3-iodo-2-methylpyridine** (CAS 1065483-59-1): A Chemist's Companion to a Versatile Synthetic Building Block

## Introduction

**6-Bromo-3-iodo-2-methylpyridine** (CAS 1065483-59-1) is a di-halogenated pyridine derivative that has emerged as a cornerstone building block in modern synthetic chemistry.<sup>[1]</sup> <sup>[2]</sup> Its value lies not merely in the presence of two halogen atoms, but in their distinct electronic properties and positions on the pyridine ring. This unique structural arrangement, featuring an iodine atom at the 3-position and a bromine atom at the 6-position, allows for programmed, site-selective functionalization.<sup>[3]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, explores the principles of its reactivity, and offers detailed protocols for its application in key synthetic transformations. As a versatile intermediate, it is instrumental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and material science.<sup>[1]</sup>

## Physicochemical Properties and Specifications

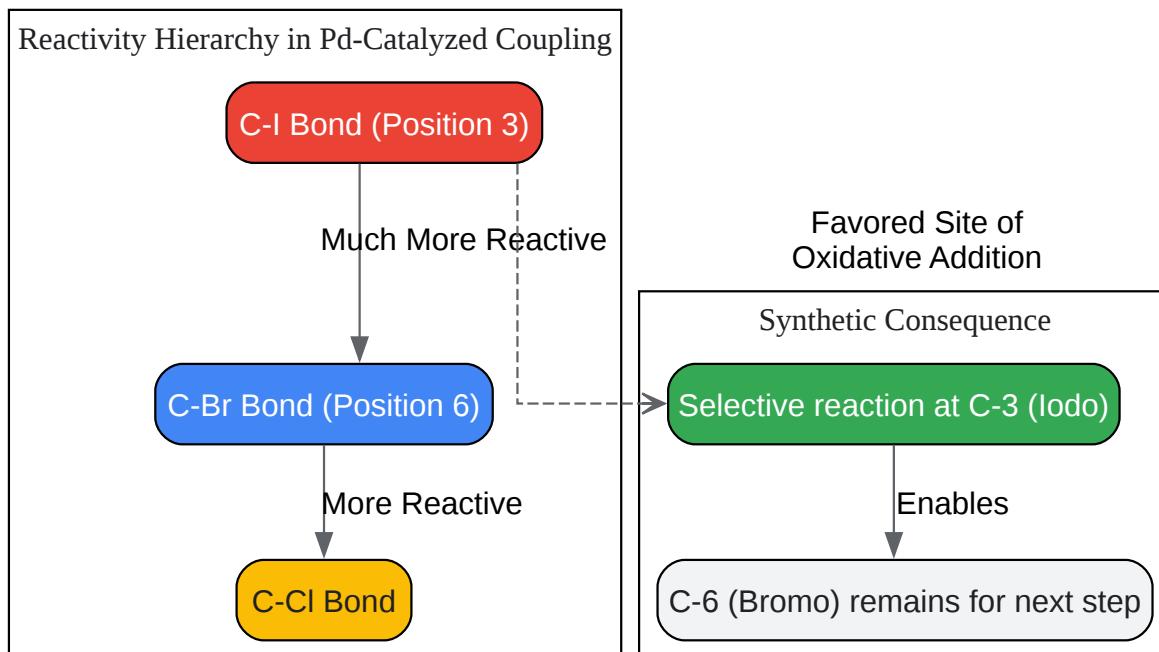
The fundamental properties of **6-Bromo-3-iodo-2-methylpyridine** are critical for its handling, storage, and application in synthesis. The compound is typically supplied as a solid with high purity, suitable for sensitive catalytic reactions.

Property	Value	Source(s)
CAS Number	1065483-59-1	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrIN	<a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	297.92 g/mol	<a href="#">[4]</a>
Alternate Names	6-Bromo-3-iodo-2-picoline	<a href="#">[4]</a>
Appearance	Beige Solid	<a href="#">[1]</a>
Purity	≥96-98% (typically by HPLC)	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	2-8°C, sealed in dry, keep in dark place	<a href="#">[1]</a> <a href="#">[5]</a>
InChI Key	OAMMRCVVCVNSEN-UHFFFAOYSA-N	<a href="#">[5]</a> <a href="#">[7]</a>
SMILES	CC1=C(C=CC(=N1)Br)I	<a href="#">[7]</a> <a href="#">[8]</a>

## The Core of Reactivity: Site-Selective Cross-Coupling

The synthetic utility of **6-Bromo-3-iodo-2-methylpyridine** is dominated by the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarized than the C-Br bond, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst—the crucial first step in many coupling cycles.[\[3\]](#)

This reactivity hierarchy (I > Br >> Cl) is a foundational principle in modern organic synthesis, allowing chemists to selectively modify one position of a di-halogenated substrate while leaving the other intact for subsequent transformations.[\[3\]](#)[\[9\]](#) This enables a modular and highly efficient approach to building molecular complexity.



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Caption: Principle of site-selectivity in di-halogenated pyridines.

## Key Applications in Palladium-Catalyzed Reactions

The predictable reactivity of **6-Bromo-3-iodo-2-methylpyridine** makes it an ideal substrate for several cornerstone cross-coupling reactions.

### Suzuki-Miyaura Coupling

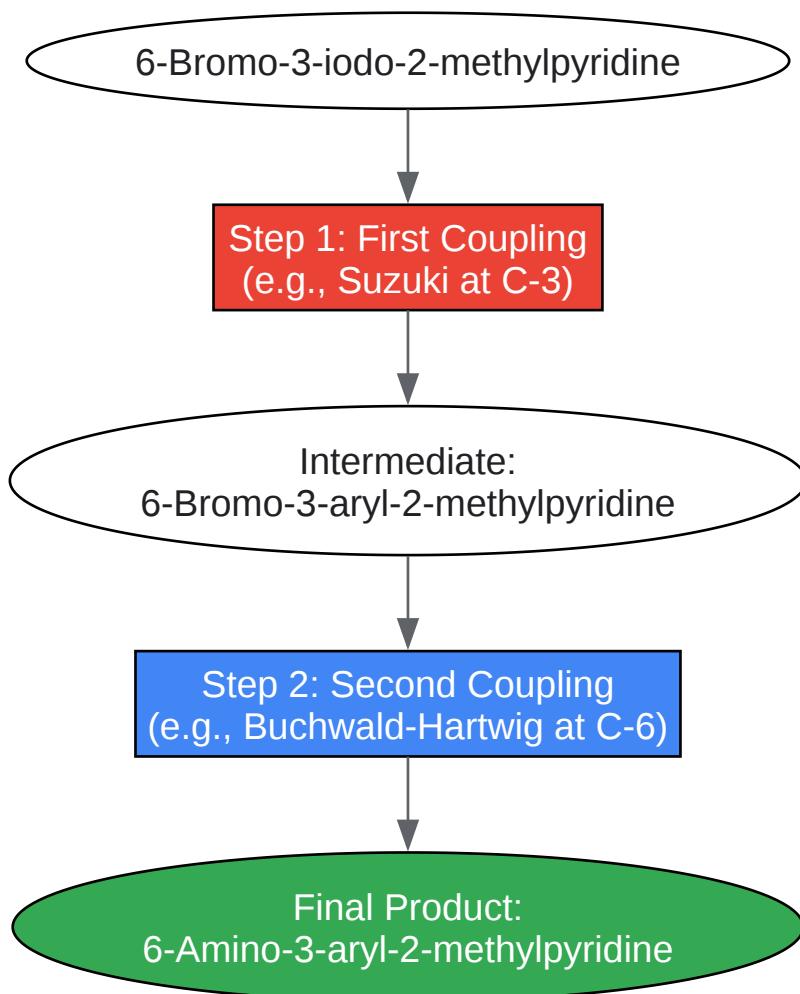
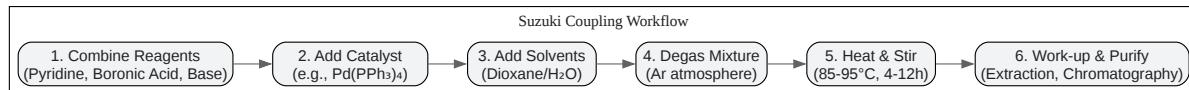
The Suzuki-Miyaura reaction, which forms C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds between an organohalide and an organoboron species, is arguably the most common application for this substrate.[9][10] The reaction's tolerance for a wide variety of functional groups makes it a powerful tool in drug discovery.[11]

**Expertise & Causality:** The choice of catalyst, base, and solvent is critical. While classic catalysts like Pd(PPh<sub>3</sub>)<sub>4</sub> are effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher yields, lower catalyst loadings,

and milder reaction conditions.<sup>[3]</sup> A base like  $K_3PO_4$  or  $Na_2CO_3$  is required to activate the boronic acid for transmetalation.<sup>[12]</sup> A mixed solvent system, such as 1,4-dioxane and water, facilitates the dissolution of both organic and inorganic reagents.<sup>[10]</sup>

#### Detailed Experimental Protocol: Site-Selective Suzuki Coupling

- **Vessel Preparation:** To a flame-dried Schlenk flask under an argon atmosphere, add **6-Bromo-3-iodo-2-methylpyridine** (1.0 mmol, 297.9 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate ( $K_3PO_4$ ) (2.0 mmol, 424.6 mg).
- **Catalyst Addition:** Add the palladium catalyst, for example,  $Pd(PPh_3)_4$  (0.03 mmol, 34.7 mg) or a combination of  $Pd(OAc)_2$  (0.01 mmol, 2.2 mg) and a suitable ligand like SPhos (0.02 mmol, 8.2 mg).
- **Solvent Addition:** Add 1,4-dioxane (8 mL) and water (2 mL).
- **Degassing:** Subject the mixture to three cycles of vacuum-backfill with argon to ensure anaerobic conditions.
- **Reaction:** Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- **Purification:** Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.



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